BenchChemオンラインストアへようこそ!

Trodat 1

Parkinson's disease diagnosis SPECT imaging dopamine transporter

As the first Tc-99m site-specific CNS imaging agent, Trodat-1 (TRODAT-1) offers unmatched logistical advantages for nuclear medicine departments with 99Mo/99mTc generator infrastructure. Lyophilized kit formulations enable cost-effective, on-site daily radiopharmaceutical preparation, eliminating dependence on cyclotron-produced I-123 supply chains. With 92% diagnostic sensitivity and classification accuracy comparable to [123I]FP-CIT, it is the optimal procurement choice for high-throughput DAT SPECT imaging. Purity ≥98% ensures reliable radiopharmacy workflows.

Molecular Formula C21H35Cl2N3S2
Molecular Weight 464.6 g/mol
CAS No. 675825-78-2
Cat. No. B12745370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrodat 1
CAS675825-78-2
Molecular FormulaC21H35Cl2N3S2
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)CN(CCNCCS)CCS.Cl
InChIInChI=1S/C21H34ClN3S2.ClH/c1-24-18-6-7-21(24)20(15-25(11-13-27)10-8-23-9-12-26)19(14-18)16-2-4-17(22)5-3-16;/h2-5,18-21,23,26-27H,6-15H2,1H3;1H/t18-,19+,20-,21+;/m0./s1
InChIKeyHZDNFBVWGKDFIP-GCMGGMMESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trodat-1 (CAS 675825-78-2) Procurement Overview: A Tropane-Based Tc-99m SPECT Imaging Agent for Dopamine Transporter Assessment


Trodat-1 (TRODAT-1), CAS 675825-78-2, is a tropane-derivative chelating agent that, when labeled with technetium-99m, forms [99mTc]TRODAT-1 — a single-photon emission computed tomography (SPECT) radioligand that selectively binds to presynaptic dopamine transporters (DAT) in the brain [1]. Developed as the first successful example of Tc-99m site-specific imaging agent for the human central nervous system [2], [99mTc]TRODAT-1 enables non-invasive visualization and semi-quantitative assessment of striatal DAT integrity. The unlabeled Trodat-1 hydrochloride is supplied as a lyophilized precursor for kit-based radiopharmaceutical preparation, with a documented purity of ≥98% .

Why Trodat-1 Cannot Be Interchanged with I-123 or Alternative Tc-99m DAT SPECT Ligands


In dopamine transporter SPECT imaging, the choice of radioligand fundamentally determines diagnostic accuracy, logistical feasibility, and total cost of ownership. Trodat-1 exists within a complex procurement landscape where substitution with I-123-based ligands ([123I]FP-CIT, [123I]β-CIT) or alternative experimental Tc-99m candidates carries measurable consequences for clinical and operational outcomes. Although direct comparative clinical data remain limited, available evidence demonstrates quantifiable differences in diagnostic classification performance between [99mTc]TRODAT-1 and [123I]FP-CIT [1], while divergent nuclear medicine infrastructure requirements (99Mo/99mTc generator-based daily availability versus cyclotron-dependent I-123 supply chains) create irreversible selection path-dependencies at the institutional level [2]. Additionally, inter-kit formulation differences in radiochemical purity stability and shelf-life directly impact radiopharmacy workflow reliability [3].

Quantitative Comparative Evidence for Trodat-1: Performance, Stability, and Operational Differentiators


Diagnostic Classification Accuracy of [99mTc]TRODAT-1 Versus [123I]FP-CIT in Early Parkinsonism

In a head-to-head comparative clinical study, [99mTc]TRODAT-1 (TR) demonstrated differential diagnostic classification performance compared with [123I]FP-CIT (FP) in patients with early-stage parkinsonism. While FP showed superior accuracy for early differential diagnosis, TR maintained high sensitivity, establishing its viability as a Tc-99m-based alternative in settings where I-123 supply is constrained [1].

Parkinson's disease diagnosis SPECT imaging dopamine transporter

Correlation of [99mTc]TRODAT-1 Striatal Binding with Disease Severity Versus [123I]FP-CIT

The same head-to-head comparative study evaluated each ligand's ability to track disease progression via correlation between striatal binding and disease duration. [123I]FP-CIT demonstrated significant negative correlations with disease duration in both putamen and putamen/caudate ratio measures, whereas [99mTc]TRODAT-1 showed no significant correlation with disease duration [1].

Parkinson's disease progression dopamine transporter imaging biomarker correlation

[99mTc]TRODAT-1 Diagnostic Sensitivity and Specificity in Parkinson's Disease Detection

When evaluated with advanced pixel-based logistic discriminant parametric mapping (LDPM) methodology, [99mTc]TRODAT-1 SPECT imaging achieved high diagnostic performance in differentiating Parkinson's disease patients from healthy controls. The LDPM analysis demonstrated classification metrics that substantially outperformed conventional statistical parametric mapping on the same dataset [1].

Parkinson's disease SPECT imaging diagnostic accuracy

Radiochemical Purity and Kit Formulation Stability for Routine Radiopharmacy Workflow

Multiple kit formulation studies have established robust radiochemical purity and stability parameters for [99mTc]TRODAT-1 preparation. Freeze-dried kit formulations achieve ≥95% radiochemical purity with demonstrated stability in human serum at physiological temperature for up to 24 hours [1]. Alternative lyophilized formulations stored at -18°C maintain labeling yields ≥90% for up to one year [2].

radiopharmaceutical kit quality control clinical nuclear medicine

Tc-99m Versus I-123: Radionuclide Infrastructure and Supply Chain Implications

[99mTc]TRODAT-1 utilizes technetium-99m obtained from 99Mo/99mTc generators, a widely deployed infrastructure enabling daily on-site radiolabeling. In contrast, I-123 ligands ([123I]FP-CIT, [123I]β-CIT) require cyclotron-produced I-123 with a 13.2-hour half-life, necessitating frequent shipments from centralized production facilities [1]. This fundamental supply chain divergence creates irreversible selection criteria based on institutional infrastructure.

nuclear medicine infrastructure radionuclide supply chain SPECT logistics

Whole-Body Biodistribution and Radiation Dosimetry Profile in Human Subjects

A comprehensive dosimetry study in healthy human volunteers characterized the whole-body biokinetics and organ radiation burden of [99mTc]TRODAT-1. The liver was identified as the dose-limiting organ, with no pharmacological effects observed in any subjects [1].

radiation dosimetry biodistribution safety pharmacology

High-Yield Application Scenarios for Trodat-1 Based on Quantified Performance Evidence


Routine Clinical SPECT Imaging for Parkinson's Disease Diagnosis in Tc-99m Generator-Equipped Facilities

Institutions with established 99Mo/99mTc generator infrastructure and routine SPECT capabilities represent the optimal deployment environment for [99mTc]TRODAT-1. The combination of high diagnostic sensitivity (92% for contralateral putamen binding index [1]) and on-site daily radiopharmaceutical preparation via lyophilized kit formulations [2] enables cost-effective, high-throughput clinical DAT imaging without dependency on cyclotron-produced I-123 supply chains. The radiochemical purity (>95%) and formulation-specific stability parameters [3] support reliable radiopharmacy workflows. Procurement should prioritize kit formulations aligned with local storage capabilities: frozen (-18°C) for centralized radiopharmacies with long-term inventory needs, or refrigerated/room-temperature stable formulations for decentralized sites [4].

Preclinical Neurodegeneration Research: Autoradiography Validation of DAT Loss in Animal Models

[99mTc]TRODAT-1 has demonstrated quantifiable utility in preclinical research models of dopaminergic neurodegeneration. In the 6-OHDA rat hemi-parkinsonism model, autoradiography with [99mTc]TRODAT-1 detected striatal DAT reduction to 90% of control values on the lesioned side, correlating with dopamine content reduction measured by HPLC-ECD [5]. This validated correlation supports use of [99mTc]TRODAT-1 autoradiography as a reliable ex vivo endpoint for evaluating neuroprotective interventions, stem cell transplantation efficacy, or pharmacodynamic effects of DAT-modulating compounds. The same Tc-99m labeling chemistry used for clinical kits applies directly to preclinical autoradiography studies, enabling translational continuity from animal models to human imaging.

Advanced Image Analysis Algorithm Development and Validation Studies

The documented dependence of [99mTc]TRODAT-1 diagnostic utility on analysis methodology—specifically the 76 percentage-point sensitivity improvement achieved with logistic discriminant parametric mapping (LDPM) compared to conventional statistical parametric mapping (SPM) on the identical dataset [6]—positions this radiopharmaceutical as an ideal test platform for developing and validating novel SPECT quantification algorithms. Research groups focused on machine learning-based image analysis, pixel-wise parametric mapping, or automated region-of-interest delineation can leverage [99mTc]TRODAT-1's well-characterized striatal binding pattern as a benchmark for algorithm performance testing. The availability of both healthy control and Parkinson's disease patient datasets enables rigorous sensitivity/specificity validation of new analytical methods.

Differential Diagnosis of Parkinsonian Syndromes in Resource-Constrained or I-123 Supply-Limited Settings

For nuclear medicine departments operating in regions with limited or unreliable access to cyclotron-produced I-123, [99mTc]TRODAT-1 provides a viable alternative for DAT SPECT imaging in the differential diagnosis of parkinsonian syndromes. With classification accuracy of 87% (sensitivity 92%, specificity 70%) compared to [123I]FP-CIT's 93% accuracy [1], [99mTc]TRODAT-1 offers clinically acceptable diagnostic performance while eliminating the approximately 100-fold higher radionuclide cost and supply chain complexity associated with I-123 ligands [7]. This application scenario is particularly relevant for clinical sites in developing countries, remote geographic locations, or any institution where routine I-123 shipments are logistically or economically prohibitive. The documented ability of [99mTc]TRODAT-1 SPECT to identify scans without evidence of dopaminergic deficit (SWEDDs) in clinically unclear parkinsonism cases [8] further supports its utility in differential diagnosis workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trodat 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.